molecular formula C19H17N7O7 B12421122 9-Oxofolic acid-d4

9-Oxofolic acid-d4

Cat. No.: B12421122
M. Wt: 459.4 g/mol
InChI Key: HOYWIHISJSBZLW-JHHKPOHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxofolic acid-d4 is a deuterium-labeled derivative of 9-oxofolic acid. It is a compound that functions as a key intermediate in the biosynthesis of tetrahydrofolate, a crucial coenzyme involved in one-carbon transfer reactions. This compound is primarily used in scientific research for its role in the synthesis of folate derivatives, which are essential for the production of nucleotides and amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxofolic acid-d4 involves the incorporation of deuterium atoms into the molecular structure of 9-oxofolic acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction vessels to maintain the integrity of the deuterium-labeled compound. The final product is then purified using techniques such as chromatography to achieve the desired level of purity .

Mechanism of Action

The mechanism of action of 9-oxofolic acid-d4 involves its reduction to form tetrahydrofolate. Tetrahydrofolate then acts as a coenzyme in the transfer of one-carbon units, which are essential for the synthesis of DNA, RNA, and other important cellular components. The molecular targets include enzymes involved in the folate biosynthetic pathway, such as dihydrofolate reductase .

Properties

Molecular Formula

C19H17N7O7

Molecular Weight

459.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridine-6-carbonyl)amino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H17N7O7/c20-19-25-14-13(17(31)26-19)23-11(7-21-14)16(30)22-9-3-1-8(2-4-9)15(29)24-10(18(32)33)5-6-12(27)28/h1-4,7,10H,5-6H2,(H,22,30)(H,24,29)(H,27,28)(H,32,33)(H3,20,21,25,26,31)/t10-/m0/s1/i1D,2D,3D,4D

InChI Key

HOYWIHISJSBZLW-JHHKPOHYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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